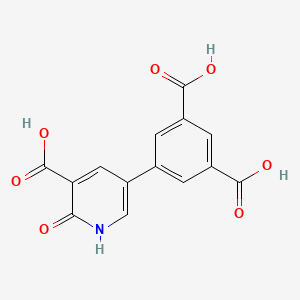
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid (5-DCHNA) is a naturally occurring compound found in plants and animals that is known to have a wide range of biological activities. 5-DCHNA is a derivative of nicotinic acid, one of the two main active ingredients in nicotine. It has been studied for its potential therapeutic applications, such as in the treatment of diabetes, obesity, cardiovascular diseases, and cancer. In addition, 5-DCHNA has been found to possess anti-inflammatory, antioxidant, and anti-tumor properties.
科学研究应用
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-tumor properties. In addition, 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% has been studied for its potential to improve glucose metabolism and reduce insulin resistance in type 2 diabetes, as well as its potential to reduce obesity and cardiovascular disease risk.
作用机制
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% is thought to act by inhibiting the activities of enzymes involved in glucose metabolism, such as glucokinase, hexokinase, and glycogen synthase. In addition, it has been found to reduce the activity of enzymes involved in the synthesis of lipids and cholesterol, such as fatty acid synthase and 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Finally, 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% has been found to reduce the expression of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% has been found to reduce glucose levels in the blood, as well as to reduce insulin resistance and improve glucose tolerance in type 2 diabetes. In addition, it has been found to reduce levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol in the blood. 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% has also been found to reduce inflammation, improve antioxidant status, and reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
The advantages of using 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% in laboratory experiments include its easy synthesis and availability, its low cost, and its wide range of biological activities. However, there are some limitations to using 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% in laboratory experiments. For example, it has been found to be unstable in aqueous solutions, and it can be toxic at high concentrations. In addition, it is not suitable for long-term storage, as it can degrade over time.
未来方向
The potential applications of 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% are still being explored, and there are many future directions for research. For example, further studies are needed to investigate the effects of 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% on other diseases, such as Alzheimer’s disease and Parkinson’s disease. In addition, further research is needed to explore the mechanisms of action of 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% and to develop more effective formulations for its use. Finally, studies are needed to investigate the potential synergistic effects of 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% with other compounds, such as natural products, pharmaceuticals, and nutraceuticals.
合成方法
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% can be synthesized from nicotinic acid and a dicarboxylic acid. The reaction involves the condensation of the two molecules in the presence of an acid catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol. It can also be synthesized from a variety of other starting materials, such as nicotinamide, nicotinic acid, and glucose.
属性
IUPAC Name |
5-(5-carboxy-6-oxo-1H-pyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO7/c16-11-10(14(21)22)4-9(5-15-11)6-1-7(12(17)18)3-8(2-6)13(19)20/h1-5H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSFVMHYMLYAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688286 |
Source


|
| Record name | 5-(5-Carboxy-6-oxo-1,6-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262008-97-8 |
Source


|
| Record name | 5-(5-Carboxy-6-oxo-1,6-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






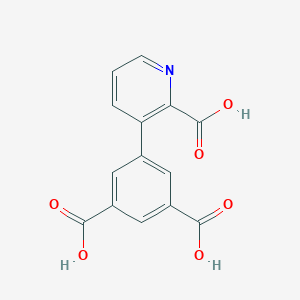
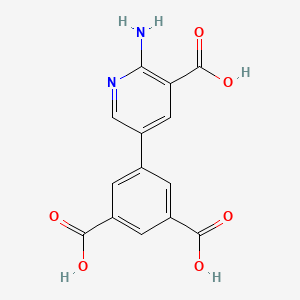
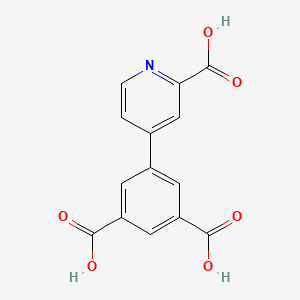


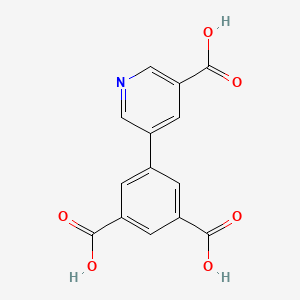
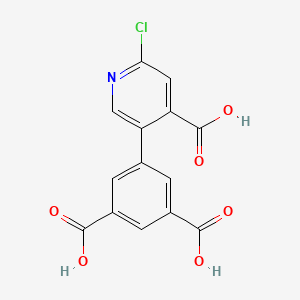
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393911.png)
![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393919.png)